Product packaging for MalI protein(Cat. No.:CAS No. 125360-38-5)

MalI protein

Cat. No.: B1179651
CAS No.: 125360-38-5
Attention: For research use only. Not for human or veterinary use.
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Description

The MalI protein is a transcriptional repressor involved in the regulation of the maltose system in Escherichia coli . This recombinant this compound is produced in an animal-free expression system to ensure high purity, lot-to-lot consistency, and low endotoxin levels, making it ideal for sensitive in vitro research applications . As a key regulatory factor, MalI exhibits high homology to the well-characterized repressor proteins GalR, CytR, and LacI . Its structure includes a conserved N-terminal helix-turn-helix motif, which is characteristic of DNA-binding proteins and facilitates its interaction with specific operator sites in the maltose regulon . Research use of this protein includes studying bacterial operon regulation, investigating protein-DNA interactions, and exploring the function of repressor proteins in microbial genetics. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

125360-38-5

Molecular Formula

C9H12N2

Synonyms

MalI protein

Origin of Product

United States

Molecular Architecture and Structural Biology of Mali Protein

Domain Organization and Key Structural Motifs of MalI Protein

The this compound is a multi-domain protein, a characteristic feature of the LacI/GalR family of repressors. Its structure is organized into distinct functional domains that collectively contribute to its regulatory activity. These domains include a DNA-binding domain and a ligand-binding domain, which work in concert to modulate gene expression in response to the presence of the inducer molecule, maltose (B56501). uniprot.orgnih.gov

Helix-Turn-Helix (HTH) Motif and DNA Binding

Central to the function of MalI as a transcriptional repressor is its ability to bind specifically to operator DNA sequences. This critical interaction is mediated by a highly conserved Helix-Turn-Helix (HTH) motif located in the N-terminal region of the protein. The HTH motif is a common DNA-binding structural motif found in many prokaryotic gene regulatory proteins. uniprot.org It is characterized by two alpha-helices connected by a short turn.

Table 1: Location of the Helix-Turn-Helix (HTH) Motif in this compound

OrganismUniProt AccessionHTH Motif Location (Residue Range)
Escherichia coli (strain K12)P188119-28

This interactive table is based on data from UniProt. uniprot.org

While the general principles of HTH-DNA interactions are well-established, detailed structural studies, such as X-ray crystallography or NMR spectroscopy of the MalI-DNA complex, would be required to elucidate the precise atomic-level contacts and the specific DNA sequence recognized by MalI.

Ligand Binding Domains and Conformational Adaptability

In addition to its DNA-binding domain, the this compound possesses a ligand-binding domain responsible for recognizing and binding the inducer molecule, maltose. uniprot.org The binding of maltose to this domain triggers a conformational change in the protein, which in turn modulates its DNA-binding activity. This allosteric regulation is a hallmark of the LacI/GalR family of repressors.

The ligand-binding domain creates a specific pocket that accommodates the maltose molecule. The specificity of this binding is determined by the precise arrangement and chemical properties of the amino acid residues lining the pocket. Upon maltose binding, the ligand-binding domain undergoes a conformational shift. This structural alteration is then propagated to the DNA-binding domain, leading to a decrease in its affinity for the operator DNA. This release from the operator allows for the transcription of the downstream genes. The ability of the protein to adopt different conformations in response to ligand binding is a key aspect of its conformational adaptability, which is essential for its regulatory function. nih.govbiorxiv.orgnih.gov

Oligomeric States and Quaternary Structure of this compound

Many transcriptional regulators, including members of the LacI/GalR family, function as oligomers, typically as dimers or tetramers. This oligomerization is crucial for their ability to bind to operator sites, which often possess a palindromic or pseudo-palindromic sequence, with high affinity and specificity. While MalI is homologous to repressor proteins that are known to form oligomers, specific experimental determination of the oligomeric state of MalI is not extensively documented in the available literature. Techniques such as size-exclusion chromatography, analytical ultracentrifugation, or structural methods like X-ray crystallography would be necessary to definitively determine the quaternary structure of the this compound in solution and when bound to DNA. The interfaces between the subunits in an oligomer are critical for its stability and function, and are often conserved regions. nih.gov

Principles of this compound Conformational Dynamics and Allosteric Transitions

The function of the this compound is intrinsically linked to its conformational dynamics and allosteric transitions. Allostery refers to the process by which the binding of a ligand at one site (the allosteric site, in this case, the maltose-binding site) affects the binding properties of a distant site (the active site, here the DNA-binding domain). youtube.comyoutube.com

In the absence of maltose, the this compound is presumed to exist in a conformational state that has a high affinity for its DNA operator sequence, effectively repressing transcription. The binding of maltose to the ligand-binding domain induces a series of conformational changes that ripple through the protein structure. This allosteric transition results in a conformational state with a significantly reduced affinity for the operator DNA. nih.govbiorxiv.org This shift in the conformational equilibrium is the fundamental principle behind the induction of the maltose system by its substrate.

The study of protein dynamics, through techniques like molecular dynamics simulations, can provide insights into the pathways of these allosteric transitions and the key residues involved in transmitting the signal from the ligand-binding domain to the DNA-binding domain. mdpi.comnih.govnih.govresearchgate.net Understanding these dynamic principles is crucial for a complete picture of how MalI functions as a molecular switch in response to environmental cues.

Ligand Recognition and Molecular Interactions of Mali Protein

Specificity and Affinity of MalI Protein for Inducer Ligands

The precise physiological inducer for the this compound has not been definitively identified. However, its function within the maltose (B56501) system and its homology to other sugar-binding repressors strongly suggest that its activity is modulated by a specific sugar molecule. nih.govnih.gov The specificity of a repressor for its inducer is a critical aspect of gene regulation, ensuring that the target operon is activated only in the presence of the correct metabolite.

In the LacI/GalR family, specificity is determined by the precise architecture of the ligand-binding pocket located in the repressor's regulatory domain. For instance, the LacI repressor is naturally induced by allolactose, an isomer of lactose. wikipedia.org It can also be artificially induced by analogs like isopropyl β-D-1-thiogalactopyranoside (IPTG). wikipedia.org The affinity of these repressors for their operators is tightly controlled by the presence of the inducer. The binding of the inducer to the repressor lowers the repressor's affinity for its DNA operator site, leading to the transcription of the regulated genes. wikipedia.org

Studies on the LacI protein provide a clear example of this affinity switch. The binding affinity of LacI for its primary operator (O1) is remarkably high in the absence of an inducer, but this affinity is drastically reduced when the inducer is present. This change ensures a rapid and efficient response to the availability of the sugar.

Table 1: Experimentally Determined Binding Affinities of LacI Repressor This table presents affinity data for the MalI homolog, LacI, to illustrate the principles of ligand and DNA binding within this repressor family.

Interacting MoleculesConditionDissociation Constant (Kd)
LacI Headpiece Dimer & Operator O1No Inducer0.05 nM uu.nl
LacI Headpiece Dimer & Operator O2No Inducer0.1 nM uu.nl
LacI Headpiece Dimer & Operator O3No Inducer100 nM uu.nl
LacI & Operator DNA+ 1 mM IPTG~1,000-fold weaker than without inducer nih.gov
LacI & IPTGNo Operator DNAData suggests a Kd in the micromolar range nih.gov

Allosteric Modulation of this compound Activity by Ligand Binding

Allostery is the process by which the binding of a ligand at one site on a protein (the allosteric site) influences the activity at a distant site (the active site). For MalI and its homologs, the binding of an inducer molecule to the regulatory domain allosterically modulates the affinity of the N-terminal DNA-binding domain for its operator sequence. wikipedia.orgplos.org

This communication between the ligand-binding and DNA-binding sites is fundamental to the repressor's function. The binding of the inducer triggers a conformational change that propagates through the protein structure, ultimately leading to the release of the repressor from the DNA. wikipedia.org

Mechanism in LacI: In the LacI repressor, the inducer-binding pocket is located approximately 40 Å away from the DNA-binding surface. nih.gov The binding of an inducer like IPTG causes the two subdomains of the core regulatory domain to move closer together. biorxiv.org This shift is transmitted through the protein, altering the orientation of the DNA-binding "headpieces" and significantly weakening their affinity for the operator DNA by about 1,000-fold. nih.govnih.gov

Mechanism in GalR: The GalR repressor provides a slightly different model of allosteric modulation. The inducer, D-galactose, binds to GalR and causes an allosteric change that inactivates the repressor. nih.gov Interestingly, this inactivation does not necessarily lead to the immediate dissociation of the repressor from its operator. Instead, the conformational change induced by D-galactose binding relieves the inhibitory contact between GalR and the RNA polymerase, allowing transcription to proceed even while the repressor may remain bound to the DNA. nih.govnih.gov Thermodynamic studies show that D-galactose binds to the repressor-operator complex with a 10-fold reduced affinity compared to the free repressor, and the stability of the repressor-operator complex is only reduced by about 7-fold in the presence of the inducer. nih.gov This suggests a mechanism where the inducer allosterically "switches off" the repressor's inhibitory function without causing it to completely detach from the DNA. nih.gov

Given MalI's homology to both LacI and GalR, its allosteric mechanism is expected to follow these general principles, where inducer binding in a regulatory domain triggers a specific conformational change that ultimately derepresses the target genes. nih.gov

Structural Basis of Ligand Discrimination and Binding Energetics by this compound

While a crystal structure for MalI has not yet been determined, the extensive structural data for its homologs, LacI and GalR, provide a robust framework for understanding the structural basis of its function. nih.govnih.gov These proteins are typically composed of distinct domains: an N-terminal DNA-binding domain with a helix-turn-helix motif, and a larger core regulatory domain that binds the inducer ligand. wikipedia.org

The specificity of ligand binding, or ligand discrimination, is achieved by the unique three-dimensional arrangement and chemical properties of the amino acid residues that form the binding pocket. nih.gov In the case of LacI, the structure of the protein in complex with the inducer IPTG shows a well-defined pocket within the regulatory domain where the ligand is held in place by a network of hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net This precise fit ensures that only molecules with the correct shape and chemical properties can bind with high affinity and trigger the allosteric response.

The energetics of protein-ligand binding are governed by changes in enthalpy (ΔH) and entropy (ΔS). nih.gov Isothermal titration calorimetry (ITC) is a technique used to directly measure these thermodynamic parameters. nih.govunivr.it

Enthalpy (ΔH) reflects the heat released or absorbed during binding, which is related to the formation and breaking of non-covalent bonds (like hydrogen bonds and van der Waals interactions). univr.it

Entropy (ΔS) relates to the change in disorder of the system upon binding, including changes in the flexibility of the protein and ligand, and the displacement of water molecules from the binding interface. univr.it

Thermodynamic studies on the GalR repressor have shown that the binding of both the inducer (D-galactose) and the operator DNA are allosterically linked, with each ligand affecting the binding affinity and stability of the other. nih.gov The formation of the ternary complex (inducer-repressor-operator) involves distinct energetic trade-offs. nih.gov While specific thermodynamic data for MalI are not available, it is expected that its interactions with its inducer and operator DNA are similarly governed by a balance of enthalpic and entropic contributions that fine-tune its regulatory function.

Transcriptional Repression Mechanisms by Mali Protein

Identification and Characterization of MalI Protein DNA Binding Sites

Research has focused on identifying and characterizing the specific DNA sequences that MalI recognizes and binds to mediate repression. These binding sites, or operator sequences, are crucial components of the regulatory architecture of the malX, malY, and malI genes.

The malX and malI genes are divergently transcribed from an intergenic region containing their respective promoters. oup.comoup.comcore.ac.uk Within this region, specific DNA sequences serve as targets for MalI binding. For the malX promoter, a key MalI binding site has been identified between positions -24 and -9 relative to the malX transcript start. oup.comnih.gov This site overlaps with the -10 hexamer element of the malX promoter. oup.com For the malI promoter, a MalI binding site is located downstream of the transcript start, from position +3 to +18. oup.comnih.gov These operator sites have been identified through genetic screens involving random mutagenesis of the promoter regions, where mutations interfering with MalI-dependent repression were selected. oup.com

The regulatory architecture of the malX-malI intergenic region is complex, featuring not only MalI operator sites but also binding sites for other regulatory proteins, such as the cyclic AMP receptor protein (CRP). oup.comoup.comcore.ac.uk Although the malX and malI promoters are influenced by a single CRP site, they are repressed by MalI binding to distinct, independent operator sites. oup.comnih.gov

MalI, as a member of the LacI family of repressors, is expected to function as a dimer and bind to DNA sequences that often exhibit dyad symmetry. oup.com The identified operator sequences for MalI at the malX and malI promoters are related, suggesting a specific sequence recognized by the protein. oup.com The specificity of protein-DNA interactions is determined by a combination of direct contacts between amino acid residues in the protein and the nucleotide bases, as well as indirect readout mechanisms involving recognition of the DNA shape and structural features. mdpi.comoup.comnih.govnih.gov

Studies involving mutagenesis of the operator sequences have helped to pinpoint critical bases required for MalI binding and repression. oup.com The affinity of MalI for its operator sites dictates the strength of repression. While specific quantitative data on MalI-DNA binding affinity (e.g., dissociation constants) were not extensively detailed in the provided text snippets, techniques like electrophoretic mobility shift assays (EMSA) are commonly used to assess protein-DNA binding affinity and specificity. thermofisher.com The observation that specific mutations in the operator sequences abolish MalI-dependent repression indicates a high degree of specificity in the interaction. oup.com

Molecular Mechanisms of Gene Repression by this compound

MalI represses gene expression primarily by binding to operator sites that overlap or are located near the promoter regions, thereby preventing or hindering the binding of RNA polymerase or interfering with transcription initiation or elongation.

MalI represses the transcription of the malX and malY genes, which form a divergently oriented operon adjacent to malI. nih.govoup.comcore.ac.ukembopress.org The malX and malY genes are cotranscribed from the malX promoter. oup.comcore.ac.uk MalI binding to the operator site located between positions -24 and -9 at the malX promoter is responsible for repressing the expression of this operon. oup.comnih.gov This operator site overlaps the -10 element, suggesting that MalI binding directly interferes with the recruitment or stable binding of RNA polymerase to the promoter, thus preventing transcription of malX and malY. oup.com The repression of malXY expression by MalI is significant, with reported reductions in expression levels (e.g., ~30-fold reduction in β-galactosidase expression from a malX-lacZ fusion). core.ac.uk

MalI also regulates its own expression through a mechanism of autorepression. nih.govnih.gov The malI gene is transcribed from a promoter located upstream of the malX promoter, with transcription proceeding in the divergent direction. oup.comoup.comcore.ac.uk MalI achieves autorepression by binding to an operator site located downstream of the malI transcript start, specifically from position +3 to +18. oup.comnih.gov This binding event likely interferes with malI transcription, although the precise molecular mechanism (e.g., blocking elongation or affecting promoter clearance) would require further investigation. The presence of a MalI binding site within the transcribed region of malI is consistent with a mechanism of repression at the elongation step or by preventing efficient promoter clearance.

Interplay of this compound with Other Transcriptional Regulators (e.g., CRP)

The regulatory region controlling malX, malY, and malI expression is also influenced by other transcriptional regulators, notably the cyclic AMP receptor protein (CRP). nih.govoup.comembopress.org CRP is a global regulator that plays a key role in the regulation of genes involved in carbon source utilization. oup.comnih.govnih.gov

The malX promoter is dependent on CRP for its activity, with a CRP binding site located upstream of the transcript start. oup.comoup.comcore.ac.uk While CRP activates malX transcription, MalI binding to its overlapping operator site represses it. This indicates a potential for interplay between MalI and CRP in controlling malXY expression. Although the two proteins bind to distinct sites, the proximity and potential overlap or allosteric interactions could influence their respective binding or regulatory activities. oup.comnih.gov

The malI promoter is largely independent of CRP for its basic activity, but its expression can be activated by CRP binding to the site located in the intergenic region. oup.comcore.ac.uk This suggests that CRP can have a dual role, activating malX expression while also potentially influencing malI expression. The interplay between MalI autorepression and CRP activation at the malI promoter likely contributes to the fine-tuning of this compound levels within the cell. The exact nature of the interaction between MalI and CRP, whether it involves cooperative binding, competition for DNA access, or allosteric effects, would require further detailed biochemical and genetic analyses.

Data Table: MalI Binding Sites

GeneOperator Location (relative to transcript start)Sequence (Example)Overlap with Promoter ElementsRole in RegulationSource
malX-24 to -95'-GATAAAACGTTTTATC-3'Overlaps -10 elementRepression of malXY oup.comnih.gov
malI+3 to +185'-GGTAAAACGTTTTATC-3'Downstream of transcript startAutorepression of malI oup.comnih.gov

Note: The sequences provided are examples of identified operator sequences. Variations may exist.

Biochemical and Biophysical Characterization Methodologies for Mali Protein

Spectroscopic Techniques for MalI Protein-Ligand and Conformational Studies

Spectroscopic methods are invaluable for probing protein structure, stability, and conformational changes upon ligand binding.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a widely used technique to analyze the secondary structure content of proteins, such as alpha-helices, beta-sheets, and random coils redshiftbio.comreichertspr.commdpi.com. It measures the differential absorption of left and right circularly polarized light by chiral molecules like proteins. The far-UV CD spectrum (typically 190-250 nm) is particularly sensitive to the polypeptide backbone conformation, providing quantitative estimates of secondary structure elements redshiftbio.commdpi.com. The near-UV CD spectrum (250-320 nm) can provide information about the tertiary structure, as it is sensitive to the environment of aromatic amino acid residues (tryptophan, tyrosine, and phenylalanine) and disulfide bonds horiba.com.

For this compound, CD spectroscopy could be used to:

Monitor conformational changes upon binding to its inducer, maltose (B56501), or to its target DNA sequences. Changes in the CD spectrum upon ligand binding can indicate alterations in the protein's secondary or tertiary structure.

Assess the thermal stability of this compound by monitoring changes in the CD signal as a function of temperature.

While CD is a suitable technique for these studies, specific CD spectra or detailed conformational analyses of this compound using this method were not available in the provided search results.

Fluorescence Spectroscopy (Intrinsic Tryptophan and Extrinsic Dye Binding)

Fluorescence spectroscopy is a highly sensitive technique used to study protein folding, conformational changes, and interactions with ligands redshiftbio.comnih.govresearchgate.netlabmanager.comreichertspr.comsartorius.comuniprot.org. Proteins containing aromatic amino acids, particularly tryptophan, exhibit intrinsic fluorescence when excited at appropriate wavelengths (typically around 280 nm) reichertspr.comsartorius.com. Tryptophan fluorescence is highly sensitive to the polarity of its local environment; changes in emission intensity and wavelength maximum can report on conformational changes that alter the solvent accessibility or environment of tryptophan residues reichertspr.comsartorius.com.

Extrinsic fluorescent dyes can also be used to probe protein properties nih.govresearchgate.netuniprot.org. These dyes bind to specific sites on the protein, often hydrophobic patches or regions that become exposed upon unfolding or conformational change, and their fluorescence properties change upon binding nih.govresearchgate.net. Examples include dyes like 8-Anilino-1-naphthalenesulfonic acid (ANS), which binds to exposed hydrophobic surfaces researchgate.net.

For this compound, fluorescence spectroscopy could be applied to:

Investigate conformational changes induced by maltose binding by monitoring changes in its intrinsic tryptophan fluorescence.

Study protein stability and unfolding transitions.

Use extrinsic dyes to detect changes in surface hydrophobicity associated with conformational states or interactions.

Potentially investigate binding affinities through fluorescence titrations if the fluorescence signal changes significantly upon ligand binding.

Specific data from intrinsic or extrinsic fluorescence studies of this compound were not found in the provided search results.

Calorimetric and Equilibrium Binding Assays for this compound Interactions

Calorimetric and equilibrium binding techniques provide quantitative thermodynamic and kinetic information about molecular interactions.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful label-free technique that directly measures the heat released or absorbed during a binding event between two molecules in solution researchgate.netacs.orgjcancer.orglicorbio.comnih.govnih.govelifesciences.orgnih.govresearchgate.net. By titrating one binding partner into a solution of the other and measuring the heat change after each injection, ITC can simultaneously determine the binding affinity (KD), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) of the interaction acs.orgnih.govnih.govelifesciences.orgnih.govresearchgate.net. These parameters provide a complete thermodynamic profile of the binding reaction, offering insights into the driving forces behind the interaction nih.govresearchgate.net.

ITC is well-suited for studying protein-ligand and protein-DNA interactions nih.govacs.orgnih.govnih.govresearchgate.net. For this compound, ITC could be used to:

Determine the binding affinity and thermodynamics of MalI interaction with its inducer, maltose. This would provide quantitative data on how strongly MalI binds maltose and the energetic basis of this interaction.

Characterize the binding of MalI to its specific DNA operator sites, quantifying the affinity and thermodynamic parameters of this protein-DNA interaction.

While ITC is a standard technique for such studies, specific ITC data for this compound interactions were not present in the provided search results.

Surface Plasmon Resonance (SPR) for Kinetics and Affinity

Surface Plasmon Resonance (SPR) is a label-free, real-time biosensing technique used to measure the kinetics and affinity of molecular interactions reichertspr.commdpi.comresearchgate.netacs.orgjcancer.orglicorbio.com. In a typical SPR experiment, one binding partner (the ligand) is immobilized on a sensor surface, and the other partner (the analyte) flows over the surface acs.org. Binding events cause a change in the refractive index near the surface, which is detected as a change in the SPR signal mdpi.comacs.org. Monitoring this signal over time allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka) mdpi.comacs.org.

SPR is versatile and can be used to study interactions between various biomolecules, including protein-protein, protein-small molecule, and protein-DNA interactions reichertspr.comacs.org. For this compound, SPR could be used to:

Quantify the binding kinetics and affinity of MalI interaction with its target DNA sequences by immobilizing the DNA and flowing MalI over the surface, or vice versa.

Study the binding kinetics and affinity of maltose binding to MalI.

Investigate the effect of maltose binding on the interaction between MalI and DNA.

Specific SPR data detailing the kinetics or affinity of MalI interactions were not found in the provided search results.

Cellular and Physiological Context of Mali Protein Function

Role of MalI Protein in Bacterial Carbon Source Utilization and Adaptation

The this compound, designated as the "maltose inhibitor," functions as a DNA-binding transcriptional repressor that plays a pivotal role in controlling the genes associated with the maltose (B56501) system. unam.mx In E. coli, the maltose regulon encompasses several operons responsible for the transport and metabolism of maltose and maltodextrins. nih.govresearchgate.net The expression of these operons is primarily under the positive control of the MalT activator protein. researchgate.netasm.org

MalI's primary role is to repress the transcription of the malXY operon. oup.com The malX and malY genes encode proteins involved in the transport and metabolism of a yet-to-be-identified substrate. oup.com By repressing this operon, MalI contributes to the fine-tuning of carbon source utilization, allowing the bacterium to prioritize the metabolism of more favorable sugars when available. This is a key aspect of bacterial adaptation to fluctuating nutrient environments. MalI also negatively autoregulates its own expression. unam.mx

Bacteria have evolved complex regulatory networks to ensure the selective use of available carbon sources, a phenomenon known as carbon catabolite repression (CCR). researchgate.net While global regulators like the cAMP receptor protein (CRP) mediate broad CCR, specific repressors like MalI provide a more targeted level of control over particular metabolic pathways. researchgate.net This allows bacteria to adapt their metabolic processes to optimize growth in diverse environments with varying nutrient compositions. nih.govmcmaster.ca The function of MalI is a clear example of how bacteria modulate the expression of specific genes to adapt to the presence or absence of particular carbon sources.

Genetic Studies Elucidating in vivo this compound Function and Phenotypes

Genetic studies have been instrumental in deciphering the in vivo function of the this compound. The malI gene was initially identified and cloned based on its ability to influence the constitutive expression of a malK-lacZ gene fusion. nih.govresearchgate.net MalK is a subunit of the maltose transport system, and mutations that abolish its function lead to the constitutive expression of the maltose regulon. nih.govresearchgate.net However, this constitutive phenotype is dependent on the presence of a functional this compound. nih.govresearchgate.net This genetic interaction was a key observation that led to the characterization of MalI as a repressor.

The malI gene encodes a protein with a predicted molecular weight of 34,729 Daltons, which is consistent with experimental observations. nih.govresearchgate.net Sequence analysis revealed that MalI belongs to the LacI/GalR family of transcriptional repressors. unam.mx It exhibits significant homology to other well-characterized repressor proteins such as GalR (28% identity), CytR (21% identity), and LacI (24% identity). unam.mxnih.govresearchgate.net This homology is particularly strong in the N-terminal region, which contains a helix-turn-helix DNA-binding motif. unam.mxnih.govresearchgate.net

Mutagenesis studies have precisely identified the DNA binding sites for MalI. oup.com It represses the malX promoter by binding to a site located between positions -24 and -9 relative to the transcription start site. oup.com Simultaneously, it represses its own promoter, malIp, by binding to a downstream region between positions +3 and +18. oup.com These genetic studies have demonstrated that the two promoters function independently, each being repressed by MalI binding to its respective operator site. oup.com

Summary of Genetic Studies on this compound
Genetic ObservationPhenotypic ConsequenceReference
Cloning of the malI geneIdentification of MalI as a repressor of the maltose system nih.govresearchgate.net
malK mutationConstitutive expression of the maltose regulon nih.govresearchgate.net
malK and malI double mutationAbolishment of the constitutive phenotype seen in malK mutants nih.govresearchgate.net
Mutagenesis of MalI binding sitesDerepression of malX and malI promoters oup.com

This compound Integration into Broader Bacterial Metabolic Regulatory Networks

The function of the this compound is not isolated but is integrated into the broader metabolic regulatory networks of the bacterial cell. nih.govscispace.com Its activity is coordinated with global regulators to ensure a cohesive response to environmental cues. nih.gov

The integration of MalI into these networks allows for a multi-layered control of maltose metabolism, enabling the cell to make precise adjustments to gene expression in response to both the specific presence of maltose and the global availability of preferred carbon sources. This intricate regulatory architecture highlights the efficiency and adaptability of bacterial metabolic systems. microbialcell.comresearchgate.net

Regulatory Interactions of this compound
RegulatorEffect on MalI/malI-regulated genesMetabolic ContextReference
MalI (autoregulation)Represses its own transcriptionFine-tuning of MalI levels unam.mx
MalIRepresses the malXY operonControl of alternative carbon source utilization oup.com
CRP-cAMPActivates the malX promoter; weakly activates the malI promoterGlobal carbon source availability oup.com
MalTActivates the maltose regulon (indirectly influenced by MalI via MalY)Presence of maltose/maltodextrins unam.mxnih.govresearchgate.netasm.org

Comparative Genomics and Evolutionary Biology of Mali Protein Family

Phylogenetic Analysis and Distribution of MalI Protein Homologs

Phylogenetic analysis of LacI-family transcription factors, including MalI, provides a model for their evolutionary diversification. fishersci.fiwikipedia.orgwikipedia.orgflybase.org These proteins are broadly distributed among certain lineages of bacteria. fishersci.fiwikipedia.orgwikipedia.orgflybase.org The presence and number of LacI/GalR repressors can vary widely among bacterial species, suggesting that the acquisition of the DNA-binding domain may have occurred independently in different lineages, leading to the development of lineage-specific repressors. uni.lu

MalI itself has been characterized in Escherichia coli, where it acts as a repressor for the malX and malI genes and regulates its own expression. servicebio.comfishersci.ca Homologs of MalI, or more broadly, members of the LacI family, are found across diverse bacterial genomes. For instance, a maltose (B56501) regulon regulatory protein MalI is also listed in Vibrio furnissii. mpg.de Comparative genomics approaches have been instrumental in identifying LacI-family transcription factors and reconstructing their regulons across numerous bacterial genomes. fishersci.fiwikipedia.orgwikipedia.orgflybase.org Analysis of over 1300 LacI-TFs from over 270 bacterial genomes has revealed their uneven distribution. fishersci.fiwikipedia.org

Functional Divergence and Conservation within the LacI-Family of Regulators

LacI-family transcription factors are essential components of bacterial transcriptional regulatory networks. fishersci.fiwikipedia.orgwikipedia.org They are characterized by a conserved N-terminal helix-turn-helix (HTH) DNA-binding domain and a C-terminal effector-binding domain. fishersci.firesearchgate.netuni.lu While the N-terminal DNA-binding domain tends to show higher sequence similarity, the C-terminal ligand-binding domain is often more functionally divergent. uni.lu This modular structure, where the ligand-binding domain is homologous to periplasmic binding proteins of sugar ABC transporters, implies an evolutionary origin where the repressor family evolved by acquiring the DNA-binding domain. fishersci.fiuni.lu

The majority of characterized LacI-TFs sense sugar effectors and regulate carbohydrate utilization genes. fishersci.fiwikipedia.orgwikipedia.orgresearchgate.netflybase.org However, functional divergence within the family has led to members that respond to a variety of ligands, including different sugars, nucleobases, nucleosides, and even proteins. fishersci.fiflybase.org Examples of well-characterized LacI-family regulators include LacI (lactose), GalR (galactose), PurR (purine), CcpA (catabolite control protein A), and FruR (fructose). fishersci.fiwikipedia.orgwikipedia.orgresearchgate.netflybase.org MalI specifically binds maltose as an inducer, regulating the maltose regulon. servicebio.com

Nearly 90% of the studied LacI-TFs function as local regulators of sugar utilization pathways, while a smaller subset acts as global regulators controlling broader sets of metabolic genes. fishersci.fiwikipedia.orgwikipedia.orgflybase.org This functional diversification is a key aspect of the evolution of this protein family, allowing bacteria to fine-tune gene expression in response to diverse environmental conditions and available nutrients. researchgate.net

Evolutionary Pressures Shaping this compound DNA and Ligand Specificity

Evolutionary pressures play a significant role in shaping the DNA and ligand specificity of transcription factors like MalI. The ability of these proteins to bind specific DNA sequences and respond to particular effector molecules is crucial for their regulatory function. mpg.debmrb.ioeragene.com

In the LacI/GalR family, the evolution of ligand specificity has been explored, and studies suggest that parallel evolution may have occurred, where similar ligand specificities evolved independently in different lineages. uni.lu The ligand-binding sites, although representing a small percentage of the total residues, are critical determinants of specificity. uni.lu Changes in these sites, as well as in protein-DNA interaction interfaces, are subject to selective pressures. bmrb.iofishersci.nl

For MalI, specific DNA binding sites have been identified at the divergent malX-malI promoters in Escherichia coli. fishersci.ca The binding of MalI to these sites, influenced by the presence of its ligand, maltose, dictates the transcriptional regulation of the maltose system. servicebio.comfishersci.ca The precise determinants of binding specificity in protein-DNA and protein-ligand interactions are complex, involving a balance of contacts and forces. mpg.deeragene.com Evolutionary analysis of co-variation patterns in protein families can provide insights into these interactions and the constraints that shape them. mpg.de The conservation and variation observed in ligand-binding sites across related proteins highlight the evolutionary dynamics that maintain or alter specificity. bmrb.io

Emerging Research Methodologies and Computational Approaches in Mali Protein Studies

Directed Mutagenesis and High-Throughput Functional Screening of MalI Protein Variants

Directed mutagenesis is a fundamental technique used to introduce specific alterations into the DNA sequence encoding the this compound, leading to the expression of protein variants with modified amino acid sequences. This method allows researchers to probe the role of individual amino acids or regions in this compound function, stability, or interaction with other molecules. the-scientist.com High-throughput functional screening complements directed mutagenesis by enabling the rapid evaluation of large libraries of these this compound variants. sigmaaldrich.comfrontiersin.org

The process typically involves creating a library of MalI gene mutants, often using techniques like site-directed mutagenesis or random mutagenesis across specific regions. frontiersin.org These mutant libraries can contain thousands to millions of variants. sigmaaldrich.comfrontiersin.org Following mutagenesis, the variants are expressed, and their function is assessed using high-throughput screening methods. These methods are designed to quickly identify variants exhibiting desired characteristics, such as altered binding affinity to DNA or ligands, modified regulatory activity, or enhanced stability. the-scientist.comsigmaaldrich.com Techniques like fluorescence-activated cell sorting (FACS) coupled with a relevant fluorescent reporter can be used for rapid screening of large libraries expressed in cells. frontiersin.org This allows for the isolation of variants with gain-of-function mutations or other desired phenotypes. frontiersin.org Directed evolution, which mimics natural evolution by applying selection and screening, is a powerful strategy within this area to identify this compound variants with optimized functionality. sigmaaldrich.com

Computational Modeling and Molecular Dynamics Simulations of this compound Interactions

Computational modeling and molecular dynamics (MD) simulations are indispensable tools for gaining insights into the structural dynamics and interaction mechanisms of the this compound at an atomic level. mdpi.com These approaches allow researchers to simulate the behavior of the this compound and its complexes over time, providing dynamic information that is difficult to obtain through experimental methods alone. mdpi.comnih.gov

Computational modeling can be used to predict the three-dimensional structure of the this compound, especially when experimental structures are unavailable or to model different conformational states. nih.gov Molecular dynamics simulations then take these structures and simulate their movement and interactions in a dynamic environment, such as in solution or bound to DNA or a ligand. mdpi.comnih.gov These simulations can reveal details about protein folding, conformational changes upon ligand binding or DNA interaction, the stability of protein complexes, and the forces driving these interactions. mdpi.comnih.gov By analyzing the trajectories from MD simulations, researchers can identify key residues involved in binding, understand the flexibility of different protein regions, and estimate binding free energies. mdpi.com The integration of computational modeling and MD simulations is crucial for refining predicted structures and obtaining reliable structural models for further analysis. nih.gov

Machine Learning Approaches for Predicting this compound-DNA/Ligand Interactions

Machine learning (ML) approaches are increasingly being applied to predict and understand the interactions of the this compound with its DNA targets and various ligands. Given the vast amount of protein sequence and structural data available, ML algorithms can learn complex patterns associated with binding specificity and affinity. nih.gov

These methods typically involve training ML models on datasets of known protein-DNA or protein-ligand interactions. nih.govsemanticscholar.org Features representing the this compound (e.g., sequence information, structural properties) and the interacting molecule (e.g., DNA sequence motifs, ligand chemical properties) are used as input for the models. nih.govsemanticscholar.org ML algorithms, including classical methods and deep learning approaches, can then predict whether an interaction is likely to occur, identify potential binding sites on the this compound, and even estimate the binding affinity. nih.govsemanticscholar.orgnih.gov This computational prediction can significantly reduce the need for extensive experimental screening, saving time and resources. semanticscholar.org Machine learning can also be used to analyze high-throughput experimental data, such as those generated from affinity selection and sequencing, to accurately define sequence recognition and quantify binding parameters. theopenscholar.com The integration of ML with other computational and experimental techniques is enhancing the accuracy and reliability of predicting this compound interactions. nih.gov

Synthetic Biology Approaches for Engineering this compound Regulatory Systems

Synthetic biology aims to design and construct new biological parts, devices, and systems, and it offers powerful avenues for engineering this compound regulatory systems. nih.govembopress.org By applying engineering principles to biological components, researchers can rewire existing biological circuits or create novel ones involving the this compound. nih.gov

This can involve using the this compound as a component in synthetic gene circuits to control gene expression in response to specific signals. embopress.org Approaches include modifying the this compound or its DNA binding sites to alter its regulatory behavior, or combining the MalI regulatory mechanism with other synthetic biological parts. embopress.orgillinois.edu Synthetic biology tools, such as programmable DNA-binding domains and engineered RNA regulators, can be integrated with this compound studies to achieve unprecedented control over gene expression. nih.gov Furthermore, synthetic biology provides frameworks for the rational design, assembly, and testing of biological systems, enabling the creation of robust and predictable MalI-based regulatory networks. embopress.orgfrontiersin.org This includes efforts to engineer high-level organization in synthetic systems and develop strategies for engineering living systems more conducive to quantitative modeling and rational design. frontiersin.orgembopress.org

Interactions and Cross Talk with Global Regulatory Systems

MalI Protein Interaction with cAMP-CAP Complex

The cAMP-CAP complex is a central global regulator in Escherichia coli, primarily mediating catabolite repression by activating the transcription of genes required for the metabolism of alternative carbon sources when glucose is scarce. The expression of malT, the positive activator of the maltose (B56501) regulon, is subject to catabolite repression and requires the presence of the cAMP/CAP complex for its transcription wikipedia.orgguidetopharmacology.org. This establishes an indirect link between the cAMP-CAP system and the this compound, as MalI's regulatory targets are part of the MalT-controlled regulon.

Furthermore, studies have indicated the presence of a possible binding site for the cyclic AMP receptor protein (CAP) in the promoter region of the malI gene itself fishersci.co.ukfishersci.ca. This suggests that the transcription of malI may be directly influenced by the cAMP-CAP complex, adding another layer to the regulatory interplay. While the precise nature and outcome of this potential direct interaction on malI expression require further detailed investigation, its presence highlights the integration of MalI regulation within the global carbon catabolite control network mediated by cAMP-CAP. The cAMP-CAP complex functions as a positive regulator for various catabolic operons by binding to specific sites near their promoters, facilitating RNA polymerase binding and transcription initiation xenbase.orgfishersci.com.

Co-regulation of this compound with other Carbon Metabolism Regulators (e.g., Mlc)

MalI's regulatory activities are also co-regulated with other key players in carbon metabolism, notably the transcriptional repressor Mlc. Mlc is known to repress the transcription of several genes involved in glucose uptake, including ptsG, ptsHI, manXYZ, and significantly, malT, the activator of the mal regulon wikipedia.org. This repression of malT by Mlc adds another layer of control over the maltose system, independent of, but coordinated with, the direct activation by MalT and cAMP-CAP.

MalI itself acts as a LacI-type repressor controlling the expression of the malX malY operon guidetopharmacology.orgwikipedia.org. The product of malY has been shown to repress the mal system, indicating that MalI indirectly influences the maltose regulon by regulating the expression of this repressor protein guidetopharmacology.org. This creates a regulatory cascade where Mlc represses malT expression, while MalI represses malX malY expression, with MalY ultimately impacting the MalT-activated genes.

The co-expression patterns observed between genes in alternative carbon utilization systems, including malI and mlc, further support their coordinated roles in metabolic regulation tci-chemical-trading.com. The activity of Mlc is influenced by the glucose transport status mediated by the phosphoenolpyruvate:sugar phosphotransferase system (PTS), specifically by binding to dephosphorylated PtsG during glucose uptake wikipedia.org. This links the regulatory effects of Mlc, and consequently its co-regulatory relationship with MalI in controlling the maltose system, directly to the availability and transport of glucose.

Systems-Level Analysis of this compound's Contribution to Gene Regulatory Networks

Analyzing the contribution of this compound to gene regulatory networks involves understanding its position and interactions within the broader cellular control architecture. Gene regulatory networks in bacteria, such as E. coli, are complex systems characterized by multifactor promoters and multitarget regulators forming hierarchical structures guidetopharmacology.orgguidetopharmacology.org. MalI, as a transcriptional repressor, is a component of this network, influencing the expression of its target genes (malX malY) which, in turn, can affect the expression of other genes within the maltose regulon through the action of MalY guidetopharmacology.org.

Systems-level analysis employs various computational and experimental approaches to map these interactions and predict the behavior of the network under different conditions guidetopharmacology.org. Techniques such as analyzing gene expression data, identifying transcription factor binding sites, and constructing regulatory network models help to delineate the connections between regulators like MalI, their target genes, and other regulatory proteins guidetopharmacology.org. Studies involving the modular analysis of E. coli's transcriptional network have identified modules associated with specific physiological functions, including carbon source assimilation, within which regulators like MalI operate.

Future Directions and Unresolved Questions in Mali Protein Research

Elucidation of Novel MalI Protein Interaction Partners and Regulatory Targets

While MalI is known to be involved in the regulation of the maltose (B56501) regulon and its function is linked to MalK, the complete spectrum of its interaction partners and regulatory targets is not yet fully defined researchgate.netnih.govasm.org. The initial characterization suggested potential interactions with DNA at specific operator sites and a possible binding site for the cyclic AMP receptor protein (CRP) in the malI promoter region researchgate.netnih.govasm.org. Future research should aim to comprehensively map all protein-protein and protein-DNA interactions involving MalI.

Advanced techniques such as co-immunoprecipitation coupled with mass spectrometry, yeast two-hybrid screens, and bacterial two-hybrid systems could be employed to identify novel protein partners that interact with MalI. acs.orgfiocruz.brnih.gov Understanding these interactions could reveal how MalI's activity is modulated by other cellular factors or signaling pathways beyond the core maltose regulon components. Similarly, high-throughput methods like ChIP-seq (Chromatin Immunoprecipitation Sequencing) could precisely identify all genomic regions to which MalI binds in vivo, providing a complete map of its regulatory targets. This would clarify whether MalI exclusively regulates the maltose system or has a broader impact on bacterial gene expression. fiocruz.brplos.org

Unresolved questions include:

Are there additional protein partners that directly or indirectly influence MalI's DNA binding affinity or regulatory activity?

Does MalI interact with components of other metabolic pathways or global regulatory networks?

Beyond the initially suggested operator sites, what are all the DNA sequences that MalI recognizes and binds to in vivo?

How do environmental cues or cellular conditions affect MalI's interaction dynamics with its partners and DNA targets?

Addressing these questions will require the application of sensitive and comprehensive interaction mapping technologies, potentially revealing a more complex role for MalI in bacterial physiology than currently understood.

Understanding this compound's Role in Diverse Bacterial Species and Environments

The initial studies on MalI focused specifically on Escherichia coli researchgate.netnih.govasm.org. Given its homology to other well-conserved repressor proteins found across various bacterial species, it is highly probable that functional homologs of MalI exist in other bacteria, particularly those with similar maltose or carbohydrate utilization systems researchgate.netnih.govasm.orgpnas.org. However, the extent of MalI's presence and the diversity of its function in different bacterial species and environmental niches remain largely unexplored.

Comparative genomic studies can identify malI homologs in a wide range of bacterial genomes. Subsequent functional characterization of these homologs in diverse species, including both free-living and host-associated bacteria, is crucial. This research could reveal variations in MalI sequence, structure, and regulatory function that reflect adaptations to different metabolic capabilities and environmental conditions. embopress.org For example, the regulatory nuances of a MalI homolog in a bacterium inhabiting a nutrient-rich environment might differ significantly from one in a bacterium found in a carbon-limited niche.

Furthermore, investigating the expression and activity of MalI in bacteria exposed to varying environmental stresses (e.g., changes in nutrient availability, temperature, pH, or osmotic pressure) would provide insights into its potential role in stress response or adaptation. pnas.org

Unresolved questions include:

How widespread are MalI homologs across the bacterial kingdom, and what is their phylogenetic distribution?

Do MalI homologs in different species regulate only maltose metabolism or broader sets of genes?

How do variations in the genetic and environmental context influence the function and regulatory output of MalI homologs?

Does MalI play a role in bacterial survival or adaptation in specific environmental conditions?

Exploring MalI's role in diverse bacterial species and environments will contribute to a broader understanding of the evolution and versatility of bacterial gene regulation. researchgate.netresearchgate.net

Application of Advanced Single-Molecule Techniques to this compound Dynamics

Understanding protein function requires not only knowledge of static structure but also the dynamic behavior of the molecule, including conformational changes, binding kinetics, and diffusion nih.govquora.com. While the basic function of MalI as a repressor is known, the dynamic aspects of its interaction with DNA and potential protein partners at the single-molecule level are not characterized.

Advanced single-molecule techniques, such as single-molecule fluorescence microscopy, single-molecule force spectroscopy, and single-molecule FRET (Förster Resonance Energy Transfer), offer powerful tools to directly observe and quantify the dynamics of individual protein molecules in real-time. labmanager.comoup.comresearchgate.netevosep.com Applying these techniques to MalI could provide unprecedented details about its mechanism of action.

For instance, single-molecule fluorescence microscopy could track the diffusion and DNA-binding events of individual MalI molecules in live bacterial cells, revealing how efficiently it locates its target sites and how long it remains bound. Single-molecule force spectroscopy could probe the strength and stability of the MalI-DNA interaction and how it is affected by the binding of ligands or interacting proteins. researchgate.net Single-molecule FRET could monitor conformational changes within MalI upon ligand binding or interaction with other molecules, providing insights into potential allosteric mechanisms.

Unresolved questions include:

What are the precise kinetics and thermodynamics of MalI binding to its operator sites on DNA?

How does the binding of potential ligands (e.g., maltose or maltodextrins, if they directly interact with MalI) or interacting proteins (e.g., MalK or CRP) influence MalI's conformation and DNA binding dynamics?

Does MalI undergo significant conformational changes during its regulatory cycle?

How does the crowded cellular environment affect MalI's diffusion and interaction dynamics? acs.org

Utilizing single-molecule techniques will be critical for moving beyond a static view of MalI function to a dynamic understanding of its molecular choreography within the bacterial cell. evosep.comresearchgate.net

Development of Predictive Models for this compound Allosteric Regulation

MalI's role as a regulator within a multi-component system involving the MalT activator and the MalK protein, along with its homology to allosteric repressors like LacI, strongly suggests that MalI itself may be subject to allosteric regulation researchgate.netnih.govasm.org. Allostery, where binding at one site affects activity at a distant site, is a fundamental mechanism for controlling protein function biorxiv.orgnih.gov. However, the specific details of how potential allosteric signals are transmitted through the this compound are unknown.

Computational approaches, including molecular dynamics simulations, network analysis, and machine learning models, are increasingly being used to study and predict protein allostery nih.govbiorxiv.orgresearchgate.netnih.govplos.org. Applying these methods to MalI could help to identify potential allosteric sites, understand the pathways of signal transmission within the protein, and predict how mutations or ligand binding might affect its regulatory activity.

Molecular dynamics simulations could simulate the protein's motion and conformational changes, revealing how events at one site are coupled to changes at another. Network analysis could identify key residues or structural motifs that are critical for transmitting allosteric signals. researchgate.netplos.org Machine learning models, trained on data from known allosteric proteins, could predict potential allosteric sites on MalI based on its sequence and predicted structure. nih.govbiorxiv.orgnih.gov

Unresolved questions include:

Does MalI have specific allosteric sites, and if so, where are they located?

What molecules (e.g., maltose, maltodextrins, or other metabolites) act as allosteric effectors of MalI?

How is the allosteric signal transmitted through the protein structure from the effector binding site to the DNA binding domain?

Developing and applying predictive models for MalI allostery will be essential for a comprehensive understanding of how its regulatory activity is finely tuned in response to cellular signals and environmental changes. plos.org

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for initial characterization of MalI protein's role in phytoplasma pathogenicity?

  • Methodology : Begin with heterologous expression systems (e.g., E. coli) to produce recombinant this compound, followed by in vitro binding assays using TCP transcription factors as targets . Validate interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For in planta studies, use transient expression in model plants (e.g., Nicotiana benthamiana) to observe phenotypic changes linked to TCP inhibition, such as leaf畸形 .

Q. How can researchers verify the specificity of MalI-protein interactions in host plants?

  • Methodology : Employ co-immunoprecipitation (Co-IP) with tagged MalI and TCP proteins in plant extracts, combined with mass spectrometry to identify binding partners. Use CRISPR-Cas9-edited plant lines with TCP mutations (e.g., non-synonymous variants found in AP-tolerant Malus cultivars) to test reduced binding affinity . Include negative controls with scrambled peptide sequences.

Q. What quantitative methods are suitable for measuring this compound expression levels during phytoplasma infection?

  • Methodology : Utilize targeted proteomics with stable isotope-labeled peptides (SIL) for absolute quantification. Pair with qRT-PCR to correlate protein levels with MalI gene expression in infected vs. healthy tissues . Ensure calibration against certified reference materials for traceability .

Advanced Research Questions

Q. How to resolve contradictions in functional data between MalI homologs across phytoplasma strains?

  • Methodology : Conduct comparative structural analysis using homology modeling (e.g., AlphaFold) to identify divergent regions in MalI sequences. Validate functional differences via in vitro activity assays (e.g., enzymatic cleavage rates or binding kinetics) and cross-species complementation experiments in TCP-deficient mutants . Use phylogenetic analysis to contextualize evolutionary divergence .

Q. What strategies optimize experimental design for studying MalI’s role in host immune evasion?

  • Methodology : Implement dual RNA-seq/proteomics to capture host-pathogen interplay during infection. Combine with chromatin immunoprecipitation (ChIP-seq) to map TCP-driven gene networks suppressed by MalI. Include time-course experiments to distinguish primary vs. secondary effects . Address ethical requirements for genetically modified plant studies .

Q. How to address reproducibility challenges in MalI structural studies?

  • Methodology : Standardize purification protocols (e.g., affinity tags, buffer conditions) and validate protein folding via circular dichroism (CD) spectroscopy. Deposit raw structural data (e.g., cryo-EM maps) in public repositories like EMDB. Cross-validate findings with orthogonal techniques like X-ray crystallography and SAXS .

Data Analysis & Reporting

Q. What statistical frameworks are appropriate for analyzing MalI-induced phenotypic variability in plant models?

  • Methodology : Apply mixed-effects models to account for biological replicates and environmental covariates. Use Bayesian inference to quantify uncertainty in binding affinity measurements. Report effect sizes with 95% confidence intervals, avoiding reliance on p-values alone .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.